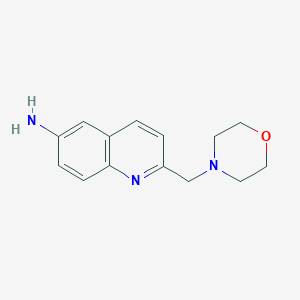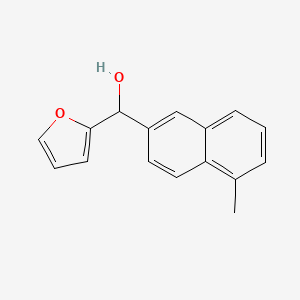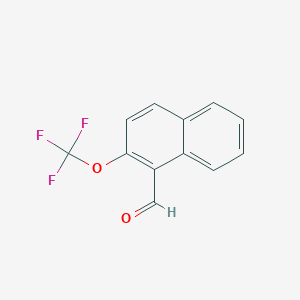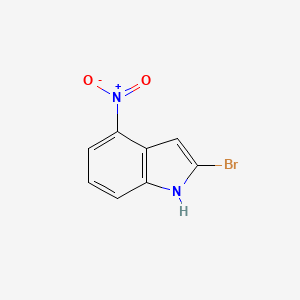
3-Bromo-6-methylquinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-methylquinolin-2-amine is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methylquinolin-2-amine typically involves the bromination of 6-methylquinolin-2-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methylquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3-Bromo-6-methylquinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Methylquinolin-2-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Chloro-6-methylquinolin-2-amine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.
3-Iodo-6-methylquinolin-2-amine: Contains an iodine atom, which may result in different reactivity and biological effects.
Uniqueness
3-Bromo-6-methylquinolin-2-amine is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to other halogenated derivatives .
Properties
CAS No. |
1447961-75-2 |
|---|---|
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
3-bromo-6-methylquinolin-2-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-3-9-7(4-6)5-8(11)10(12)13-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
LUSHHNDWXPQZAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871052.png)

![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-](/img/structure/B11871058.png)
![1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid](/img/structure/B11871062.png)
![8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11871065.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B11871070.png)

![Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B11871087.png)

![2-Phenylcyclopenta[b]chromene](/img/structure/B11871101.png)

![Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B11871114.png)

